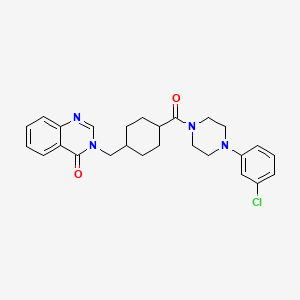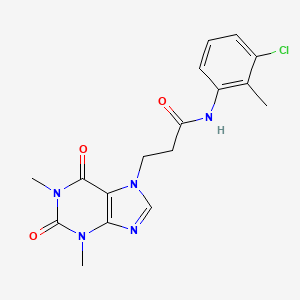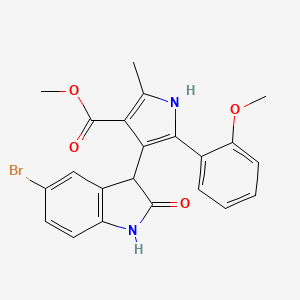![molecular formula C28H26N2O8S B11157398 3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157398.png)
3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE is a complex organic compound that features a combination of chromenone and sulfonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE typically involves multiple steps. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the nitrophenyl group and the sulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonamide groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.
Chromenone derivatives: Compounds with the chromenone core structure.
Sulfonamide derivatives: Compounds containing the sulfonamide moiety.
Uniqueness
3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C28H26N2O8S |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
[3-(4-nitrophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H26N2O8S/c1-19-6-13-23(14-7-19)39(35,36)29-16-4-2-3-5-27(31)38-22-12-15-24-26(17-22)37-18-25(28(24)32)20-8-10-21(11-9-20)30(33)34/h6-15,17-18,29H,2-5,16H2,1H3 |
Clé InChI |
SPKLRHGXKJKXES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)


![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11157346.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157350.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11157351.png)
![4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157362.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11157365.png)
![N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11157370.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanyl-L-methionine](/img/structure/B11157380.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157383.png)
